Cas no 2228305-71-1 ({3,3-dimethyl-2-oxabicyclo2.1.1hexan-1-yl}methanol)

{3,3-dimethyl-2-oxabicyclo2.1.1hexan-1-yl}methanol Chemical and Physical Properties
Names and Identifiers
-
- (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- {3,3-dimethyl-2-oxabicyclo2.1.1hexan-1-yl}methanol
-
- Inchi: 1S/C8H14O2/c1-7(2)6-3-8(4-6,5-9)10-7/h6,9H,3-5H2,1-2H3
- InChI Key: ITFAWQQFOIRTQT-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C2CC1(CO)C2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 157
- XLogP3: 0.4
- Topological Polar Surface Area: 29.5
{3,3-dimethyl-2-oxabicyclo2.1.1hexan-1-yl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725764-0.1g |
{3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol |
2228305-71-1 | 95% | 0.1g |
$470.0 | 2023-09-20 | |
Enamine | EN300-1725764-0.5g |
{3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol |
2228305-71-1 | 95% | 0.5g |
$1058.0 | 2023-09-20 | |
Enamine | EN300-37375223-0.25g |
[(1s,4s)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
2228305-71-1 | 0.25g |
$1249.0 | 2023-07-06 | ||
Enamine | EN300-1725764-1mg |
{3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol |
2228305-71-1 | 95.0% | 1mg |
$88.0 | 2022-02-28 | |
Enamine | EN300-1725764-500mg |
{3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol |
2228305-71-1 | 95.0% | 500mg |
$847.0 | 2022-02-28 | |
Enamine | EN300-37375223-1.0g |
[(1s,4s)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
2228305-71-1 | 1.0g |
$1357.0 | 2023-07-06 | ||
Enamine | EN300-37375223-2.5g |
[(1s,4s)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
2228305-71-1 | 2.5g |
$2660.0 | 2023-07-06 | ||
Enamine | EN300-37375223-0.05g |
[(1s,4s)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
2228305-71-1 | 0.05g |
$1140.0 | 2023-07-06 | ||
Enamine | EN300-37375223-0.1g |
[(1s,4s)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
2228305-71-1 | 0.1g |
$1195.0 | 2023-07-06 | ||
Enamine | EN300-37375223-0.5g |
[(1s,4s)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
2228305-71-1 | 0.5g |
$1302.0 | 2023-07-06 |
{3,3-dimethyl-2-oxabicyclo2.1.1hexan-1-yl}methanol Related Literature
-
1. Book reviews
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on {3,3-dimethyl-2-oxabicyclo2.1.1hexan-1-yl}methanol
Recent Advances in the Study of {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol (CAS: 2228305-71-1)
The compound {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol (CAS: 2228305-71-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic ether derivative, characterized by its rigid framework and functional hydroxyl group, has been explored as a versatile intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its role in modulating biological pathways, particularly in the context of inflammation and neurodegenerative diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory responses. The researchers synthesized a series of analogs, with CAS 2228305-71-1 serving as a core scaffold, and evaluated their efficacy in vitro and in vivo. The results indicated that certain derivatives showed selectivity for COX-2 over COX-1, suggesting potential as safer anti-inflammatory agents with reduced gastrointestinal side effects.
In parallel, another study highlighted the compound's utility in drug delivery systems. Due to its bicyclic structure, {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has been incorporated into prodrug designs to enhance the solubility and bioavailability of poorly water-soluble therapeutics. For instance, researchers conjugated this moiety to a known anticancer agent, resulting in a prodrug that exhibited improved pharmacokinetic profiles in preclinical models. This approach could address longstanding challenges in oral drug delivery for oncology treatments.
Further investigations have explored the compound's potential in central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier, attributed to the lipophilic nature of the bicyclic framework, makes it an attractive candidate for neurodegenerative disease therapeutics. Recent findings presented at the 2024 American Chemical Society National Meeting revealed that CAS 2228305-71-1 derivatives displayed neuroprotective effects in cellular models of Parkinson's disease, possibly through modulation of oxidative stress pathways.
From a synthetic chemistry perspective, advances in the preparation of {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol have been reported. A team at MIT developed a novel catalytic asymmetric synthesis route that significantly improves the yield and enantiomeric purity of this compound, which is crucial for its application in chiral drug development. This methodological breakthrough, published in Nature Chemistry, could facilitate broader adoption of this scaffold in medicinal chemistry campaigns.
Looking ahead, researchers anticipate that {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol and its derivatives will continue to play an important role in drug discovery. Current clinical trials are evaluating several lead compounds containing this structural motif for various indications, including chronic pain management and age-related macular degeneration. The unique physicochemical properties of this bicyclic alcohol, combined with recent synthetic advancements, position it as a valuable building block in the development of next-generation therapeutics.
2228305-71-1 ({3,3-dimethyl-2-oxabicyclo2.1.1hexan-1-yl}methanol) Related Products
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)




